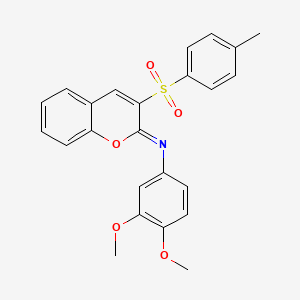
(Z)-3,4-dimethoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3,4-dimethoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline is a synthetic organic compound that belongs to the class of chromen-2-imines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3,4-dimethoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxyaniline, 4-methylbenzenesulfonyl chloride, and chromen-2-one.
Formation of Intermediate: The first step involves the reaction of 3,4-dimethoxyaniline with 4-methylbenzenesulfonyl chloride to form an intermediate sulfonamide.
Cyclization: The intermediate sulfonamide then undergoes cyclization with chromen-2-one under specific reaction conditions, such as the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol), to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-3,4-dimethoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), catalysts (e.g., Lewis acids).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases.
Industry: It may find applications in the development of new materials, such as polymers or dyes, due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of (Z)-3,4-dimethoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.
Pathways Involved: Cellular signaling pathways, metabolic pathways, or gene expression pathways that are affected by the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-3,4-dimethoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline: can be compared with other chromen-2-imine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity, biological activity, and potential applications. The presence of methoxy groups and a methylsulfonyl group may impart distinct properties compared to other similar compounds.
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5S/c1-16-8-11-19(12-9-16)31(26,27)23-14-17-6-4-5-7-20(17)30-24(23)25-18-10-13-21(28-2)22(15-18)29-3/h4-15H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHQKFYOJJWQMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=C(C=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 4-[(3-aminophenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B2409048.png)

![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2409052.png)

![3-Tert-butyl-6-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2409055.png)
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2409057.png)


![N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2409060.png)




![5-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2409067.png)
